5-Ethoxypyrazine-2-boronic acid
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Overview
Description
5-Ethoxypyrazine-2-boronic acid is a boronic acid compound . It is not intended for human or veterinary use and is used for research purposes only. The molecular formula of this compound is C6H9BN2O3 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H9BN2O3 . More detailed structural information may be available in specific databases or scientific literature.Chemical Reactions Analysis
Boronic acids, including this compound, are involved in various chemical reactions . They have been used in Pd-catalyzed C─C Suzuki-Miyaura couplings, the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, and sulfonamide formation .Mechanism of Action
Target of Action
5-Ethoxypyrazine-2-boronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the organic groups that participate in the SM coupling reaction .
Mode of Action
In the SM coupling reaction, this compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is widely used in organic synthesis, allowing for the creation of complex organic compounds from simpler precursors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is susceptible to oxidation by aerobically-generated peroxide-type oxidants, which can readily form in many ethereal solvents . This can lead to the formation of phenols following a 1,2-migration of the aryl moiety to an electrophilic oxygen atom . Therefore, the reaction conditions, including the solvent used and the presence of oxygen, can significantly influence the compound’s action, efficacy, and stability .
Future Directions
The future directions for research on 5-Ethoxypyrazine-2-boronic acid and other boronic acids include extending studies in medicinal chemistry to obtain new promising drugs . The compatibility of free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules has been investigated .
Biochemical Analysis
Biochemical Properties
This property allows them to participate in various biochemical reactions, including the Suzuki-Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds .
Cellular Effects
The specific effects of 5-Ethoxypyrazine-2-boronic acid on various types of cells and cellular processes are currently unknown due to limited available research. Boronic acids have been studied for their potential cellular effects. For instance, boric acid has shown protective properties against toxic effects induced by ochratoxin A in human embryonic kidney cells .
Molecular Mechanism
Boronic acids are known to interact with biomolecules through the formation of reversible covalent bonds . This allows them to potentially inhibit or activate enzymes and induce changes in gene expression .
Metabolic Pathways
Boronic acids are known to participate in various metabolic processes, including glucose and lipid metabolism .
Subcellular Localization
Recent advances in the prediction of protein subcellular localization using deep learning-based methods for natural language processing have made great contributions .
Properties
IUPAC Name |
(5-ethoxypyrazin-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O3/c1-2-12-6-4-8-5(3-9-6)7(10)11/h3-4,10-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOGEGNTEHHCGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=N1)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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